N-(4-bromo-2-fluorophenyl)propanamide
CAS No.:
Cat. No.: VC0845446
Molecular Formula: C9H9BrFNO
Molecular Weight: 246.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrFNO |
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Molecular Weight | 246.08 g/mol |
IUPAC Name | N-(4-bromo-2-fluorophenyl)propanamide |
Standard InChI | InChI=1S/C9H9BrFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
Standard InChI Key | XVEWTHMZUCMHLS-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=C(C=C(C=C1)Br)F |
Canonical SMILES | CCC(=O)NC1=C(C=C(C=C1)Br)F |
Introduction
Structural Identification and Chemical Properties
N-(4-bromo-2-fluorophenyl)propanamide is identified by various chemical designations that provide crucial information about its structure and composition. The compound features a propanamide group attached to a substituted phenyl ring that contains both bromine and fluorine atoms at specific positions.
Chemical Identifiers
The compound N-(4-bromo-2-fluorophenyl)propanamide is characterized by several key identifiers that allow for its precise recognition in chemical databases and research literature:
Structural Features
The molecular structure of N-(4-bromo-2-fluorophenyl)propanamide consists of a propanamide group (CH3CH2CONH-) connected to a phenyl ring that is substituted with a bromine atom at the para (4-) position and a fluorine atom at the ortho (2-) position. This arrangement of functional groups creates a unique chemical entity with specific reactivity patterns and physical properties.
Physical and Chemical Properties
The physical and chemical properties of N-(4-bromo-2-fluorophenyl)propanamide are important determinants of its behavior in various chemical environments and its potential applications in research and industry.
Physical Properties
While specific experimental data on physical properties is limited in the available literature, the compound's molecular structure allows for certain predictions regarding its physical behavior:
Chemical Reactivity
The presence of both bromine and fluorine substituents on the aromatic ring, along with the propanamide functional group, contributes to the compound's chemical reactivity profile:
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The bromine atom at the para position may serve as a site for coupling reactions (e.g., Suzuki, Negishi)
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The fluorine atom provides enhanced metabolic stability and may influence hydrogen bonding
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The propanamide group can participate in hydrogen bonding interactions and hydrolysis reactions
Structural Relationships and Chemical Context
N-(4-bromo-2-fluorophenyl)propanamide shares structural features with several classes of compounds that have significant applications in medicinal chemistry and pharmaceutical research.
Comparison to Related Compounds
An extended structural analog, N-(4-bromo-2-fluorophenyl)-3-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]propanamide (compound ID: E667-0894), incorporates the N-(4-bromo-2-fluorophenyl)propanamide structure as part of a more complex molecule . This expanded compound has additional functional groups including:
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A 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl moiety
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A sulfonyl linker group
Supplier | Location | Contact Information |
---|---|---|
Specs | The Netherlands | Tel: +31 15 251 8111, Email: info@specs.net |
UkrOrgSynthesis Ltd. | Ukraine | Tel: 380 445319497, Email: y.barysheva@ukrorgsynth.com |
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